![molecular formula C28H19NO2 B14417395 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 85299-18-9](/img/structure/B14417395.png)
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base such as piperidine . The reaction conditions usually include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a chromophore in the study of electron transfer processes and non-linear optical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its ability to transfer electrons through its conjugated system. The compound’s donor-bridge-acceptor structure facilitates efficient electron transfer, making it suitable for applications in organic electronics and photonics . The molecular targets and pathways involved include interactions with various electron acceptors and donors, leading to the generation of excited states and subsequent emission of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione stands out due to its unique donor-bridge-acceptor structure, which provides enhanced electron transfer capabilities. This makes it particularly suitable for applications in organic electronics and photonics, where efficient electron transfer is crucial .
Eigenschaften
CAS-Nummer |
85299-18-9 |
|---|---|
Molekularformel |
C28H19NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[[4-(N-phenylanilino)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C28H19NO2/c30-27-24-13-7-8-14-25(24)28(31)26(27)19-20-15-17-23(18-16-20)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19H |
InChI-Schlüssel |
LQYGABAFZYAIOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
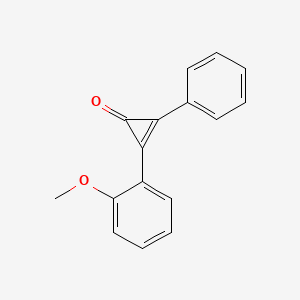
stannane](/img/structure/B14417343.png)
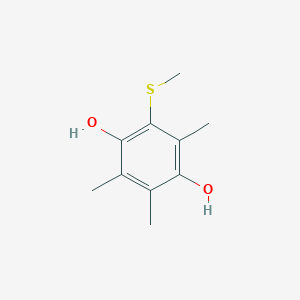
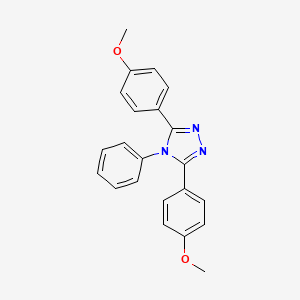
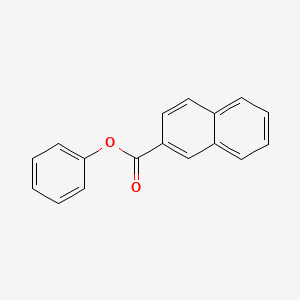
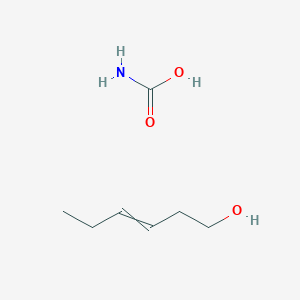
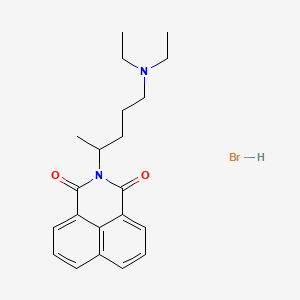


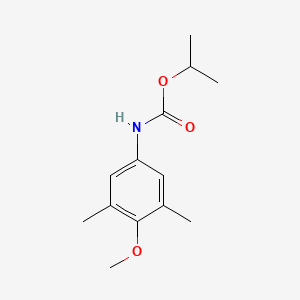
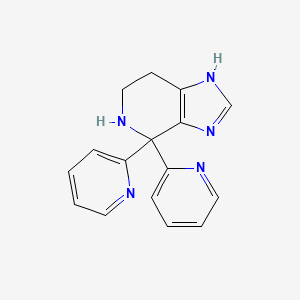

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
